molecular formula C16H13BrN2OS B2847602 N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 450351-76-5

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No. B2847602
CAS RN: 450351-76-5
M. Wt: 361.26
InChI Key: JVRMMRXXEOGCSQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, also known as BPIA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPIA belongs to the class of indole-based compounds that have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis of Derivatives and Intermediates

Antimicrobial and Antifungal Activities

Derivatives of N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide have been synthesized and tested for antibacterial and antifungal activities. These compounds exhibit promising activities against a variety of microbial strains, showcasing the potential of such molecules in developing new antimicrobial agents. The synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety illustrate this application (E. Darwish et al., 2014).

Antioxidant and Free Radical Scavenging Activity

Research on similar compounds, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), a 1-amidoalkyl-2-naphthol derivative, has shown significant free radical scavenging activity. This demonstrates the potential of this compound derivatives in antioxidant applications. Theoretical studies complemented with in vitro assays have revealed these compounds to be potent free radical scavengers, comparable to known antioxidants like BHT and BHA (Khawla Boudebbous et al., 2021).

properties

IUPAC Name

N-(4-bromophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c17-11-5-7-12(8-6-11)19-16(20)10-21-15-9-18-14-4-2-1-3-13(14)15/h1-9,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRMMRXXEOGCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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